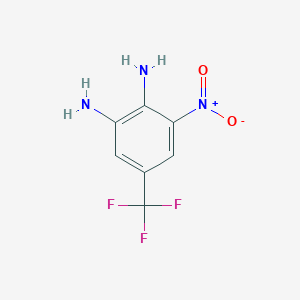

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

描述

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents, which influence its reactivity and stability. Its instability, common to many benzene-1,2-diamines, necessitates immediate use in subsequent reactions, such as condensations to form heterocycles like benzimidazoles or quinoxalines .

属性

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYZWVAWJMKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174860 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2078-01-5 | |

| Record name | 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitration of 5-(trifluoromethyl)benzene-1,2-diamine

The primary synthetic route to 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is the nitration of 5-(trifluoromethyl)benzene-1,2-diamine. This reaction introduces the nitro group selectively at the 3-position of the benzene ring adjacent to the amino groups.

Reagents and Conditions: A nitrating mixture of concentrated nitric acid and sulfuric acid is typically employed. The reaction is conducted under controlled temperature conditions, often between 0°C and 5°C, to ensure regioselectivity and minimize side reactions.

Mechanism: The amino groups activate the aromatic ring towards electrophilic substitution, and the trifluoromethyl group directs the nitration to the meta position relative to itself, which corresponds to the 3-position in this compound.

Purification: Following nitration, the crude product is purified by recrystallization, commonly from ethanol, or by chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Analytical Monitoring: Purity and identity are confirmed by high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases, nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (LC-MS).

Industrial Scale Synthesis

In industrial contexts, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity:

Multi-step Process: Starting from commercially available 5-(trifluoromethyl)benzene-1,2-diamine, nitration is performed in batch or continuous flow reactors with precise temperature and acid concentration controls.

Purification Techniques: Advanced recrystallization and chromatographic methods are employed to isolate the target compound with purity exceeding 95%.

Quality Control: Analytical methods including NMR, HPLC, and LC-MS ensure batch-to-batch consistency.

Influence of Solvent and Temperature on Regioselectivity

Solvent Effects: Polar aprotic solvents such as dichloromethane (DCM) at low temperatures (0–5°C) favor nitration at the meta position relative to the trifluoromethyl group, enhancing selectivity.

Temperature Control: Lower temperatures reduce side reactions and help maintain regioselectivity by kinetic control.

Computational Support: Density Functional Theory (DFT) calculations assist in predicting the most electrophilic sites on the aromatic ring, guiding experimental conditions.

- Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 5-(Trifluoromethyl)benzene-1,2-diamine | Commercially available |

| Nitrating Agents | Concentrated HNO₃ and H₂SO₄ mixture | Standard nitration mixture |

| Reaction Temperature | 0–5°C | Controls regioselectivity |

| Solvent | Often neat acid mixture; sometimes DCM for selectivity | Solvent choice affects outcome |

| Reaction Time | 1–3 hours | Monitored for completion |

| Purification Methods | Recrystallization (ethanol), silica gel chromatography | Ensures >95% purity |

| Analytical Techniques | HPLC, ¹H/¹³C NMR, FT-IR, LC-MS | Confirm structure and purity |

Regioselectivity: The trifluoromethyl substituent is strongly electron-withdrawing, directing electrophilic nitration meta to itself, which aligns with nitration at the 3-position in this molecule.

Reaction Optimization: Studies show that controlling acid concentration and temperature is critical to avoid over-nitration or oxidation of amino groups.

Purity Enhancement: Use of column chromatography followed by recrystallization yields high-purity material suitable for further applications.

Characterization: FT-IR spectra typically show nitro group stretching vibrations near 1520 cm⁻¹, confirming successful nitration. NMR spectra provide detailed insights into substitution patterns.

Computational Chemistry: DFT and electrostatic potential mapping support experimental regioselectivity findings and predict reactivity in subsequent functionalization reactions.

The preparation of this compound is effectively achieved through the controlled nitration of 5-(trifluoromethyl)benzene-1,2-diamine using conventional nitrating agents under carefully regulated conditions. Industrial methods optimize this process for scale and purity, employing advanced purification and analytical techniques. The interplay of substituent effects, solvent choice, and temperature control is critical for regioselective nitration, supported by both experimental and computational research.

This synthesis route provides a reliable foundation for producing this compound for research and potential pharmaceutical applications.

化学反应分析

Types of Reactions

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Various electrophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-5-(trifluoromethyl)benzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives, though less common.

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex organic molecules. Key reactions include:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon, yielding 3-amino-5-(trifluoromethyl)benzene-1,2-diamine.

- Substitution : The amino groups can participate in nucleophilic substitution reactions, facilitating the formation of derivatives with diverse substituents.

- Oxidation : Although less common, oxidation reactions can occur under specific conditions.

These reactions highlight the compound's role as an intermediate in synthetic pathways leading to pharmaceuticals and agrochemicals.

Material Science

In material science, 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine is explored for developing new materials with tailored properties. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance in polymers and coatings. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation.

Pharmaceutical Research

The compound acts as an intermediate in synthesizing potential drug candidates. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, derivatives of this compound have been investigated for their antitumor and antibacterial properties. Studies have shown that compounds derived from this structure exhibit promising activity against various pathogens, making them candidates for further drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals and pesticides. Its reactivity allows for the synthesis of herbicides and fungicides that target specific pathways in plants or pests. The trifluoromethyl group enhances the bioactivity and environmental stability of these agrochemicals.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that modifications of this compound led to compounds with significant cytotoxic effects against cancer cell lines. The research focused on optimizing the synthesis process to enhance yield and biological activity, confirming the potential of this compound in cancer therapeutics .

Case Study 2: Development of New Agrochemicals

Researchers synthesized several derivatives of this compound aimed at improving pest resistance in crops. Field trials indicated that these new formulations provided effective control over target pests while minimizing environmental impact.

作用机制

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.

相似化合物的比较

Data Tables

Table 1: Comparative Properties of Substituted Benzene-1,2-diamines

生物活性

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 2078-01-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethyl group on a benzene ring with two amino groups at the 1 and 2 positions. This arrangement contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N3O2 |

| Molecular Weight | 215.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)benzene-1,2-diamine followed by purification steps to isolate the desired compound. The process may include:

- Nitration : The trifluoromethyl-substituted benzene is subjected to nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on substituted aromatic amines have shown efficacy against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar activities.

Anticancer Potential

Preliminary studies suggest that derivatives of aromatic diamines can exhibit anticancer activity through mechanisms such as:

- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.

- Induction of apoptosis : Certain diamines can trigger programmed cell death in malignant cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated various substituted benzene derivatives for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed significant inhibition zones, suggesting potential for development as antimicrobial agents . -

Anticancer Research :

In vitro assays demonstrated that certain amino-substituted benzene derivatives could inhibit cancer cell lines (e.g., HeLa cells). These findings support further exploration into the anticancer potential of structurally related compounds .

常见问题

Q. What are the standard synthetic routes for preparing 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and trifluoromethylation of a benzene-1,2-diamine precursor. For example, nitration of 5-(trifluoromethyl)benzene-1,2-diamine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro derivative. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Reaction intermediates should be characterized by FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹) and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement) or OLEX2 is standard. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding and nitro/trifluoromethyl group orientations are analyzed using Mercury software. For twinned crystals, SHELXL’s twin refinement tools are critical .

Advanced Research Questions

Q. How do reaction solvent and temperature influence the regioselectivity of nitration in trifluoromethyl-substituted diamines?

**

- Methodological Answer : Polar aprotic solvents (e.g., DCM) at 0–5°C favor nitro group addition at the meta position relative to the trifluoromethyl group, as observed in analogous compounds like 1,5-difluoro-2,4-dinitrobenzene derivatives. Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature. Computational modeling (DFT, Gaussian) predicts electron-deficient sites, validated experimentally by LC-MS analysis of intermediates .

Q. What experimental strategies can resolve contradictions in reported biological activities of nitro-trifluoromethyl diamines?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using NCI-60 cell panels and include positive controls (e.g., doxorubicin). Mechanistic studies (flow cytometry for apoptosis, Western blotting for caspase-3 activation) clarify whether activity stems from direct DNA intercalation or kinase inhibition. Compare results with structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl) derivatives) to isolate substituent effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify electrophilic centers via electrostatic potential maps. Fukui indices quantify susceptibility to nucleophilic attack. Experimentally, react with amines (e.g., benzylamine) in DMF at 80°C and monitor via ¹⁹F NMR to track trifluoromethyl group stability. Compare kinetic data (Arrhenius plots) with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。